2-Fmoc-amino ethanesulfonyl chloride (also known as Fmoc-tauryl chloride) is a highly specialized, orthogonally protected electrophilic building block designed for the synthesis of sulfonopeptides and peptidomimetics. By masking the highly reactive primary amine with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, this compound provides a shelf-stable precursor that readily reacts with amines to form robust sulfonamide linkages. In procurement and material selection contexts, it serves as the standard reagent for introducing a taurine-derived transition-state isostere into peptide chains using standard Solid Phase Peptide Synthesis (SPPS) workflows, offering strict control over step-wise chain elongation without the severe handling difficulties associated with unprotected sulfonyl chlorides [1].
Attempting to substitute 2-Fmoc-amino ethanesulfonyl chloride with cheaper, unprotected 2-aminoethanesulfonyl chloride (tauryl chloride) invariably leads to synthetic failure during step-wise coupling. Unprotected beta-amino sulfonyl chlorides are extremely unstable as free bases; they rapidly undergo uncontrolled intermolecular condensation to form poly-sulfonamides or intramolecular cyclization to yield beta-sultams [1]. Consequently, unprotected variants must be stored as hydrochloride salts and generated strictly in situ, which precludes their use in automated or controlled SPPS. Furthermore, substituting with the Boc-protected analog (Boc-tauryl chloride) requires harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection, which prematurely cleaves acid-labile resin linkers and side-chain protecting groups, making the Fmoc variant structurally indispensable for orthogonal solid-phase peptide synthesis [2].
For laboratories synthesizing oligopeptidosulfonamides on solid supports, the choice of protecting group dictates the entire workflow. 2-Fmoc-amino ethanesulfonyl chloride allows for mild deprotection using 20% piperidine, leaving acid-labile resin linkers (such as Rink amide or Wang resins) completely intact during chain elongation [1]. In direct contrast, utilizing Boc-tauryl chloride requires strong acids (TFA) for N-terminal deprotection, which simultaneously cleaves the growing peptide from standard acid-labile resins, resulting in total loss of the solid-phase intermediate [1].
| Evidence Dimension | Resin linker stability during N-terminal deprotection |
| Target Compound Data | 100% retention on acid-labile resins during piperidine deprotection |
| Comparator Or Baseline | Boc-tauryl chloride (Premature cleavage of peptide from resin during TFA deprotection) |
| Quantified Difference | Enables multi-step solid-phase elongation vs. single-step failure on standard resins |
| Conditions | Standard SPPS on Rink amide/Wang resins |
Buyers utilizing automated Fmoc-SPPS infrastructure must procure the Fmoc-protected variant to prevent catastrophic loss of product during the deprotection cycle.
Beyond direct sulfonamide formation, 2-Fmoc-amino ethanesulfonyl chloride is a critical precursor for synthesizing Fmoc-tauryl sulfonyl azides, which are utilized in chemical ligation and aza-peptide synthesis. When reacted with sodium azide under optimized conditions (inverse addition in acetone/water to prevent premature Fmoc cleavage), the Fmoc-protected sulfonyl chloride converts to the corresponding sulfonyl azide in highly efficient yields of up to 90% [1]. Unprotected or poorly soluble analogs often suffer from competing hydrolysis or cyclization, drastically reducing the yield of the isolable azide intermediate.
| Evidence Dimension | Conversion yield to sulfonyl azide |
| Target Compound Data | 90% yield of Fmoc-tauryl sulfonyl azide |
| Comparator Or Baseline | Unoptimized conditions or unstable unprotected analogs (<50% yield due to side reactions/cleavage) |
| Quantified Difference | +40% to +80% improvement in isolable azide yield |
| Conditions | Inverse addition to aqueous NaN3 in acetone |
For procurement teams sourcing precursors for click-chemistry-ready sulfonyl azides, this compound provides a proven, high-yield synthetic pathway that minimizes expensive reagent waste.
The procurement of a pre-protected sulfonyl chloride is driven by the severe instability of the free amine. Unprotected 2-aminoethanesulfonyl chloride rapidly undergoes intramolecular cyclization to form beta-sultams or intermolecular polymerization, making it impossible to store or use as a controlled electrophile [1]. The incorporation of the bulky, electron-withdrawing Fmoc group completely suppresses this nucleophilic attack by the nitrogen lone pair. This transforms a transient, highly unstable intermediate into a shelf-stable powder that can be accurately weighed and deployed in stoichiometric amounts for high-fidelity coupling [1].
| Evidence Dimension | Shelf stability and controlled electrophilicity |
| Target Compound Data | Shelf-stable, isolable solid |
| Comparator Or Baseline | Unprotected 2-aminoethanesulfonyl chloride (Rapidly polymerizes/cyclizes as a free base) |
| Quantified Difference | Months of shelf stability vs. immediate degradation/polymerization upon neutralization |
| Conditions | Standard laboratory storage and basic coupling conditions |
Procuring the Fmoc-protected compound eliminates the need for complex, low-yield in situ generation of the sulfonyl chloride, directly improving manufacturing reproducibility.
Directly downstream of its orthogonal deprotection profile, this compound is the premier building block for incorporating taurine-derived sulfonamide linkages into peptides via Fmoc-SPPS. These linkages act as stable transition-state isosteres, creating foldamers with enhanced resistance to enzymatic degradation [1].
Because the sulfonamide bond mimics the tetrahedral transition state of peptide bond hydrolysis, 2-Fmoc-amino ethanesulfonyl chloride is heavily utilized in the medicinal chemistry of protease inhibitors, including targeted therapies against HIV protease and bacterial peptidoglycan biosynthesis enzymes (MurD/MurE) [2].
Leveraging its high-yield conversion to Fmoc-tauryl sulfonyl azide, this compound is procured as a starting material for synthesizing azide-functionalized building blocks. These are subsequently used in chemical ligation workflows or click-chemistry bioconjugation, where the Fmoc group can be later removed for further functionalization [3].